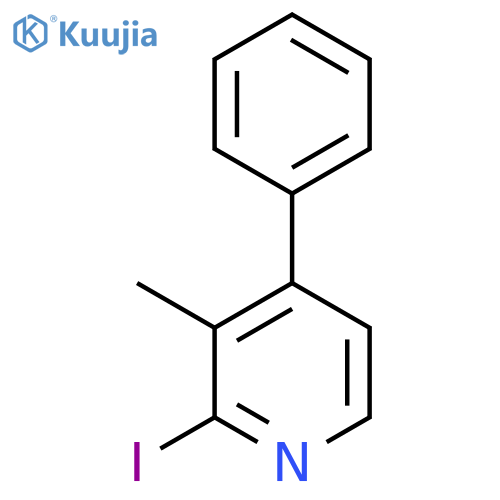Cas no 1806421-24-8 (2-Iodo-3-methyl-4-phenylpyridine)

1806421-24-8 structure
商品名:2-Iodo-3-methyl-4-phenylpyridine
CAS番号:1806421-24-8
MF:C12H10IN
メガワット:295.118975162506
CID:4906904
2-Iodo-3-methyl-4-phenylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Iodo-3-methyl-4-phenylpyridine
-
- インチ: 1S/C12H10IN/c1-9-11(7-8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
- InChIKey: LHMRIOMSFCPHSQ-UHFFFAOYSA-N
- ほほえんだ: IC1C(C)=C(C=CN=1)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 177
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.5
2-Iodo-3-methyl-4-phenylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004464-250mg |
2-Iodo-3-methyl-4-phenylpyridine |
1806421-24-8 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A029004464-500mg |
2-Iodo-3-methyl-4-phenylpyridine |
1806421-24-8 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
| Alichem | A029004464-1g |
2-Iodo-3-methyl-4-phenylpyridine |
1806421-24-8 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2-Iodo-3-methyl-4-phenylpyridine 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
1806421-24-8 (2-Iodo-3-methyl-4-phenylpyridine) 関連製品
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
